molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1

4-Phenylbutyric acid

Cat. No.: B1666338
CAS No.: 1821-12-1
M. Wt: 164.20 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Description

Phenylbutyric acid, also known as 4-phenylbutyric acid, is a monocarboxylic acid with the chemical formula C₁₀H₁₂O₂. It is a derivative of butyric acid, where a phenyl group is substituted at the fourth carbon. This compound is naturally produced by colonic bacteria fermentation and has various biological and therapeutic applications .

Mechanism of Action

Target of Action

4-Phenylbutyric acid (4-PBA) is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It primarily targets the endoplasmic reticulum (ER) stress pathways . It also targets the Voltage-Dependent Anion Channel 1 (VDAC1) which mediates mitochondrial function .

Mode of Action

4-PBA acts as a chemical chaperone, assisting in protein folding and relieving inflammation . It alleviates ER stress by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against ER stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

4-PBA affects several biochemical pathways. It downregulates de novo lipogenesis, ameliorates lipotoxicity, slows down atherosclerosis progression, and stimulates fatty acid β-oxidation . It also plays a role in the unfolded protein response (UPR), a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .

Pharmacokinetics

It is known that 4-pba is required in high doses to prevent protein aggregation .

Result of Action

4-PBA has been found efficacious in augmenting pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It has been used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . It also shows potential as a candidate drug for the treatment of neurodegenerative diseases .

Action Environment

The action of 4-PBA can be influenced by the environment in which it is used. For instance, in cell culture media, the absorption and adsorption kinetics of 4-PBA can be estimated . It has been used as a selective inhibitor of ER stress in various experimental systems .

Biochemical Analysis

Biochemical Properties

4-Phenylbutyric acid is known to interact with various biomolecules. It has been found to bind to human serum albumin at fatty acid binding sites, specifically Sudlow Site II . This interaction involves strong hydrogen bonding and a salt bridge between domain II and III of human serum albumin .

Cellular Effects

This compound has been shown to have various effects on cells. It alleviates endoplasmic reticulum stress by assisting protein folding . This property of this compound has been found to be beneficial in pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also reduces mucosal inflammation, regulates transepithelial fluid transport, and improves oxidative status .

Molecular Mechanism

The major mechanism for the action of this compound is that the hydrophobic regions of the chaperone interact with exposed hydrophobic segments of the unfolded protein . This interaction assists in the folding of the protein, thereby alleviating endoplasmic reticulum stress .

Temporal Effects in Laboratory Settings

It has been shown to alleviate endoplasmic reticulum stress and assist in protein folding, which could potentially have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to alleviate sepsis-induced cardiac damage

Metabolic Pathways

This compound is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetic acid then conjugates with glutamine to form phenylacetylglutamine, which is eliminated with the urine .

Transport and Distribution

It is known that this compound is a water-soluble compound , which suggests that it could be distributed throughout the body via the bloodstream.

Subcellular Localization

Given its role as a chemical chaperone that assists in protein folding, it is likely that it localizes to the endoplasmic reticulum where protein folding occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylbutyric acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, phenylbutyric acid is often produced by purifying industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified acid is then reacted with sodium reagents to produce sodium phenylbutyrate .

Chemical Reactions Analysis

Phenylbutyric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts reactions, zinc amalgam for reductions, and N-bromosuccinimide for substitutions. Major products formed from these reactions include benzoic acid derivatives, phenylbutanol, and brominated phenylbutyric acid.

Comparison with Similar Compounds

Phenylbutyric acid can be compared with other similar compounds such as:

Phenylbutyric acid’s unique combination of chemical chaperone activity, histone deacetylase inhibition, and ammonia scavenging properties distinguishes it from these similar compounds.

Properties

IUPAC Name

4-phenylbutanoic acid
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InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
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InChI Key

OBKXEAXTFZPCHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
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Molecular Formula

C10H12O2
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Related CAS

1716-12-7 (hydrochloride)
Record name 4-Phenylbutyric acid
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DSSTOX Substance ID

DTXSID2037631
Record name 4-Phenylbutyric acid
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Molecular Weight

164.20 g/mol
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Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid
Record name 4-Phenylbutyric acid
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Boiling Point

290.00 °C. @ 760.00 mm Hg
Record name Benzenebutanoic acid
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Solubility

18 mg/mL
Record name Benzenebutanoic acid
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Vapor Pressure

0.000664 [mmHg]
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Mechanism of Action

Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen.
Record name Phenylbutyric acid
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CAS No.

1821-12-1
Record name 4-Phenylbutyric acid
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Melting Point

47 - 49 °C
Record name Benzenebutanoic acid
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Synthesis routes and methods I

Procedure details

For example, a known compound, γ-phenyl-γ-butyrolactone having a melting point of 36° C. to 37° C. is reacted with a phenol derivative having the general formula: ##STR9## wherein R2 represents a hydrogen atom or an alkyl group having 1 to 3 carbon atoms in the presence of a base such as sodium alkoxide, potassium alkoxide, sodium hydroxide, potassium hydroxide, sodium hydride, or sodium metal to form a 4-phenyl butyric acid derivative having the general formula: ##STR10## wherein R2 is the same as defined above,
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potassium alkoxide
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Synthesis routes and methods II

Procedure details

Powdered aluminum chloride (200 g) was added to benzene (400 g) and stirred for 10 min at 50° C. Butyrolactone (86 g) was added in small portions. The temperature was maintained between 50 and 60° C. for 90 min and then the reaction mixture was added, with stirring, to a mixture of ice and 5% sodium hydroxide. The temperature was maintained below 35° C. and the pH was maintained between 9 and 9.5 for 2 hr. The mixture was filtered under vacuum. Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid. Crude (93.7%-94.3%) 4-phenylbutyric acid was isolated by vacuum filtration.
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200 g
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400 g
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86 g
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Yield
93.7%

Synthesis routes and methods III

Procedure details

A solution of 4-phenyl-butyric acid methyl ester (compound of example 47) (5 g, 28.05 mmol) in anhydrous THF (200 mL) was prepared and cooled to −78° C. To this solution was added by cannula a freshly prepared solution of LDA (28.05 mmol, ca. 1M) in anhydrous THF. The reaction mixture was stirred for 30 minutes, then treated drop wise with a cooled solution of tert-butyl bromoacetate (4.6 mL, 30.86 mmol) in anhydrous THF (30 mL). HMPA (1.2 mL) was added and stirring was continued at −78° C. for an additional 30 minutes followed by slowly warming to room temperature. Stirring was continued overnight. Saturated ammonium chloride was added and after stirring, the organic phase was separated. The aqueous phase was extracted several times with ethyl acetate. The recombined organic layer was washed with brine, dried over sodium sulfate and filtered. The solvent was evaporated and the crude product was flashed using 10% ethyl acetate in hexanes. Based on its 1H NMR spectrum, the flashed oily colorless product was considered sufficiently pure for the next step. 1H-NMR(CDCl3, 300 MHz: 1.43(s, 9H); 1.99(m, 2H); 2.40(m, 1H); 2.73(m, 4H); 2.84(m, 1H); 3.71(s, 3H); 7.21(m, 5H).
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4.6 mL
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30 mL
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1.2 mL
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Synthesis routes and methods IV

Procedure details

8.9 mg (0.03 mmol) of 2-iodo-5-methylbenzenesulfonic acid prepared by Preparation Example 2, 2.04 g (3.3 mmol) of powdered Oxone (registered trademark) were added to 3.75 ml of nitromethane, and 450 mg (3 mmol) of 4-phenylbutanol was added dropwise for two hours, and the mixture was heated at 70° C. while being stirred for six hours. The later treatment was carried out in the same way as in Example 1, and then 4-phenylbutanoic acid was obtained. The yield of the obtained 4-phenylbutanoic acid was determined and the result is shown in Table 1.
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8.9 mg
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2.04 g
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450 mg
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3.75 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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